molecular formula C17H18N6O3S B2565260 2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034269-90-2

2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2565260
CAS RN: 2034269-90-2
M. Wt: 386.43
InChI Key: SDKAXFYQINUHQY-UHFFFAOYSA-N
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Description

2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Derivative Formation

Reactivities of 4-Arylthio-2-azetidinones : The study by Hirai, Matsuda, and Kishida (1973) discusses the reactivities of 3-methyl-4-arylthio-2-azetidinones and their N-chlorosulfonyl derivatives. These compounds underwent various reactions, including oxidation to sulfoxides and sulfones, and treatment with iodine or bromine to yield disulfides. These reactions highlight the potential for generating diverse derivatives from azetidinone compounds, which could have implications for developing new chemical entities with varied biological activities Reactivities of 4-Arylthio-2-azetidinones (Hirai, Matsuda, & Kishida, 1973).

Sulfone Derivatives and Hydrogenolysis

Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : The work by Wnuk, Rios, Khan, and Hsu (1996) introduced a methodology for the removal of the sulfone moiety from heterocyclic compounds, offering a route to create new derivatives. This process involved hydrogenolysis, which could be applied to generate novel compounds with potential scientific research applications, especially in the synthesis of α-fluoro esters Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones (Wnuk, Rios, Khan, & Hsu, 1996).

Protective Groups in Organic Synthesis

Tosvinyl and Besvinyl as Protecting Groups : Petit, Bosch, Font, Mola, Costa, and Vilarrasa (2014) explored the use of tosvinyl and besvinyl groups for protecting NH groups in various compounds, including imides and azinones. This study underscores the importance of protective groups in organic synthesis, particularly in the context of developing new pharmaceuticals or chemical probes for scientific research Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones (Petit et al., 2014).

properties

IUPAC Name

2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c18-8-13-4-1-2-5-16(13)27(25,26)22-11-15(12-22)23-10-14(19-20-23)9-21-7-3-6-17(21)24/h1-2,4-5,10,15H,3,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAXFYQINUHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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